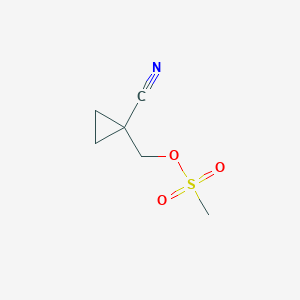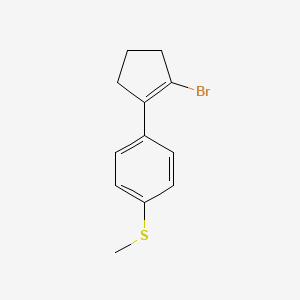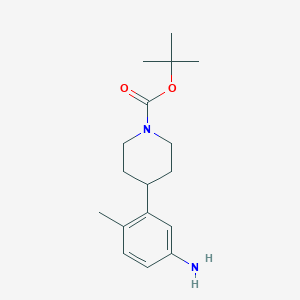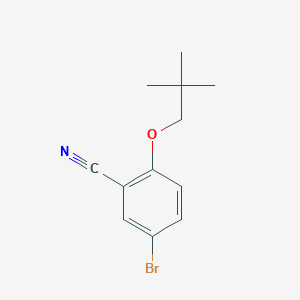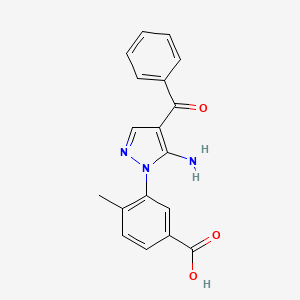
3-(5-amino-4-benzoyl-1H-pyrazol-1-yl)-4-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-amino-4-benzoyl-pyrazol-1-yl)-4-methyl-benzoic acid is an organic compound that features a pyrazole ring substituted with an amino group and a benzoyl group, attached to a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-amino-4-benzoyl-pyrazol-1-yl)-4-methyl-benzoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone under acidic or basic conditions.
Introduction of the benzoyl group: The pyrazole intermediate can be acylated using benzoyl chloride in the presence of a base such as pyridine.
Amino group introduction: Nitration of the benzoyl-pyrazole intermediate followed by reduction can introduce the amino group.
Attachment to the benzoic acid moiety: The final step involves coupling the substituted pyrazole with 4-methyl-benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-amino-4-benzoyl-pyrazol-1-yl)-4-methyl-benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 3-(5-nitro-4-benzoyl-pyrazol-1-yl)-4-methyl-benzoic acid.
Reduction: 3-(5-amino-4-benzyl-pyrazol-1-yl)-4-methyl-benzoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(5-amino-4-benzoyl-pyrazol-1-yl)-4-methyl-benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: It can serve as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: Potential use in the development of new catalysts or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 3-(5-amino-4-benzoyl-pyrazol-1-yl)-4-methyl-benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Comparación Con Compuestos Similares
Similar Compounds
3-(5-amino-4-benzoyl-pyrazol-1-yl)-benzoic acid: Lacks the methyl group on the benzoic acid moiety.
3-(5-amino-4-benzoyl-pyrazol-1-yl)-4-chloro-benzoic acid: Contains a chloro group instead of a methyl group.
3-(5-amino-4-benzoyl-pyrazol-1-yl)-4-ethyl-benzoic acid: Contains an ethyl group instead of a methyl group.
Uniqueness
The presence of the methyl group in 3-(5-amino-4-benzoyl-pyrazol-1-yl)-4-methyl-benzoic acid can influence its chemical reactivity and biological activity, making it distinct from its analogs. This uniqueness can be leveraged to develop compounds with specific desired properties for various applications.
Propiedades
Fórmula molecular |
C18H15N3O3 |
|---|---|
Peso molecular |
321.3 g/mol |
Nombre IUPAC |
3-(5-amino-4-benzoylpyrazol-1-yl)-4-methylbenzoic acid |
InChI |
InChI=1S/C18H15N3O3/c1-11-7-8-13(18(23)24)9-15(11)21-17(19)14(10-20-21)16(22)12-5-3-2-4-6-12/h2-10H,19H2,1H3,(H,23,24) |
Clave InChI |
VTWKMMRTCFYHHB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)O)N2C(=C(C=N2)C(=O)C3=CC=CC=C3)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
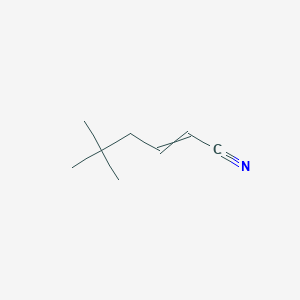
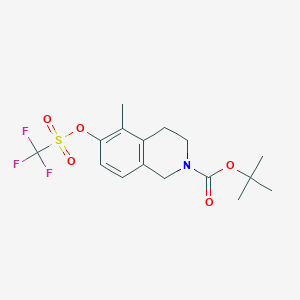
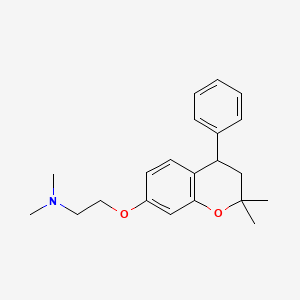

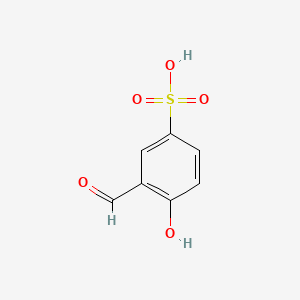
![4-[2-(4-Methylpiperazin-1-yl)ethyl]benzaldehyde](/img/structure/B8279004.png)
